molecular formula C9H5Cl2NO2 B2575725 4,7-dichloro-1H-indole-2-carboxylic Acid CAS No. 96129-74-7

4,7-dichloro-1H-indole-2-carboxylic Acid

Cat. No.: B2575725
CAS No.: 96129-74-7
M. Wt: 230.04
InChI Key: LMYQVAQDBJJBEM-UHFFFAOYSA-N
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Description

4,7-Dichloro-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C9H5Cl2NO2. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 4,7-dichloro-1h-indole-2-carboxylic acid, bind with high affinity to multiple receptors . This suggests that this compound may interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to interact with their targets and cause changes that result in various biological activities . Therefore, it can be inferred that this compound likely interacts with its targets in a similar manner.

Biochemical Pathways

Indole derivatives are known to affect a broad range of biochemical pathways, leading to diverse biological activities . Therefore, it is plausible that this compound may affect multiple biochemical pathways.

Result of Action

Given that indole derivatives have been found to possess various biological activities , it can be inferred that this compound may have similar effects at the molecular and cellular level.

Preparation Methods

Chemical Reactions Analysis

4,7-Dichloro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

4,7-Dichloro-1H-indole-2-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

4,7-Dichloro-1H-indole-2-carboxylic acid can be compared with other indole derivatives such as:

  • 4,6-Dichloro-1H-indole-2-carboxylic acid
  • 5,7-Dichloro-1H-indole-2-carboxylic acid
  • 4,7-Difluoro-1H-indole-2-carboxylic acid These compounds share similar structural features but differ in their chemical reactivity and biological activities. The presence of different substituents (e.g., chlorine vs. fluorine) can significantly impact their properties and applications .

Properties

IUPAC Name

4,7-dichloro-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO2/c10-5-1-2-6(11)8-4(5)3-7(12-8)9(13)14/h1-3,12H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMYQVAQDBJJBEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)C=C(N2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96129-74-7
Record name 4,7-dichloro-1H-indole-2-carboxylic acid
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